FabH-IN-2

Description

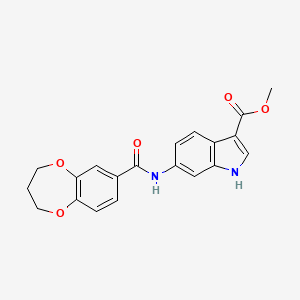

Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O5 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-1H-indole-3-carboxylate |

InChI |

InChI=1S/C20H18N2O5/c1-25-20(24)15-11-21-16-10-13(4-5-14(15)16)22-19(23)12-3-6-17-18(9-12)27-8-2-7-26-17/h3-6,9-11,21H,2,7-8H2,1H3,(H,22,23) |

InChI Key |

ZGQFJEQKSDZEGB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FabH Inhibitors

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "FabH-IN-2" is not found in the reviewed scientific literature. This document uses "this compound" as a representative placeholder for a novel, synthetic inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), based on the characteristics of well-documented inhibitors.

Executive Summary

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. The bacterial Type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from the mammalian Type I system, offers a promising source of novel antibiotic targets. A key enzyme in this pathway is β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, which catalyzes the crucial initiation step of fatty acid biosynthesis. Inhibition of FabH disrupts the production of vital membrane phospholipids, leading to bacterial cell death. This whitepaper provides a detailed technical overview of the mechanism of action of FabH and its inhibition by a representative synthetic molecule, herein referred to as this compound. It includes a summary of quantitative inhibitory data, detailed experimental protocols for inhibitor characterization, and logical diagrams of the pertinent biochemical pathways and experimental workflows.

The Target: β-Ketoacyl-ACP Synthase III (FabH)

FabH (EC 2.3.1.41) is a condensing enzyme that initiates the FAS-II pathway in most bacteria.[1] It is responsible for catalyzing the first Claisen condensation reaction, which involves the decarboxylation of malonyl-ACP and its condensation with an acyl-coenzyme A (acyl-CoA) primer, typically acetyl-CoA.[2] This reaction forms a β-ketoacyl-ACP, which then enters the elongation cycle of fatty acid synthesis.[1] The essentiality of FabH for bacterial survival has been demonstrated in several pathogens, making it an attractive target for the development of new antibacterial agents.[3][4]

Catalytic Mechanism of FabH

Kinetic studies on FabH from various bacterial species, including Staphylococcus aureus, have shown that the enzyme follows a ping-pong kinetic mechanism.[5][6] This two-step process involves:

-

Acylation: The acyl group from an acyl-CoA substrate is transferred to the active site cysteine residue (Cys112 in S. aureus FabH), forming a covalent acyl-enzyme intermediate and releasing the first product, coenzyme A (CoA).[5]

-

Condensation: The second substrate, malonyl-ACP, binds to the acylated enzyme. A decarboxylative condensation reaction then occurs, resulting in the formation of β-ketoacyl-ACP and carbon dioxide, which are released as the final products.[5] The enzyme is thus returned to its free state, ready for another catalytic cycle.

This compound: A Representative Synthetic Inhibitor

For the purposes of this guide, this compound represents a class of potent, synthetic small-molecule inhibitors of FabH. Its mechanism of action is elucidated through a combination of enzymatic assays, microbiological testing, and structural biology. The primary mode of action is the direct inhibition of the FabH enzyme, leading to the cessation of fatty acid synthesis and subsequent bacterial death.

Quantitative Data Summary

The inhibitory potential of FabH inhibitors is quantified through both enzymatic and whole-cell assays. The following tables summarize typical data for potent synthetic FabH inhibitors against S. aureus FabH and methicillin-resistant S. aureus (MRSA) strains.

Table 1: In Vitro Enzymatic Inhibition of S. aureus FabH

| Inhibitor Class | Representative Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Dithiol-3-ones | 5-chloro-4-phenyl-[5][7]-dithiol-3-one | 1.87 ± 0.10 | [1] |

| Dithiazolidin-3-ones | 4-phenyl-5-phenylimino-[5][7][8]dithiazolidin-3-one | 0.775 ± 0.08 | [1] |

| Quinazolinones | Compound 7q | 2.45 (E. coli FabH) | [9] |

| Natural Products | Thiolactomycin | >100 | [1] |

| Natural Products | Cerulenin | 17 (FabF), effective on FabH with pre-incubation |[10] |

Table 2: Antibacterial Activity (MIC) of Representative FabH Inhibitors

| Inhibitor Class/Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phomallenic Acid C | S. aureus | 0.77 | [3] |

| Phomallenic Acid C | H. influenzae | 3.9 | [3] |

| Phomallenic Acid C | B. subtilis | 15.6 | [3] |

| Quinazolinone (Compound 7q) | S. aureus | Not specified | [9] |

| Phenolic Compound (from B. amyloliquefaciens) | MRSA | 62.5 |[11] |

Table 3: Kinetic Parameters for S. aureus FabH Substrates

| Substrate | Apparent Kₘ (µM) | k_cat (min⁻¹) | Reference |

|---|---|---|---|

| Acetyl-CoA | 6.18 ± 0.9 | 16.18 | [1] |

| Butyryl-CoA | 2.32 ± 0.12 | 42.90 | [1] |

| Isobutyryl-CoA | 0.32 ± 0.04 | 98.0 | [1] |

| Malonyl-ACP | 1.76 ± 0.40 | - |[1] |

Experimental Protocols

The characterization of FabH inhibitors like this compound relies on a suite of standardized biochemical and microbiological assays.

FabH Spectrophotometric Coupled Enzyme Assay

This assay continuously monitors FabH activity by coupling the reaction to the NADPH-dependent reduction of the product by β-ketoacyl-ACP reductase (FabG).[5]

-

Principle: FabH condenses an acyl-CoA with malonyl-ACP to produce a β-ketoacyl-ACP. FabG then reduces this product to β-hydroxyacyl-ACP, oxidizing NADPH to NADP⁺ in the process. The decrease in absorbance at 340 nm due to NADPH consumption is directly proportional to the FabH activity.

-

Reagents:

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 1 mM DTT.

-

Substrates: Acyl-CoA (e.g., isobutyryl-CoA), Malonyl-ACP.

-

Coupling Enzyme System: Purified FabG, 100 µM NADPH.

-

Enzyme: Purified FabH.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, NADPH, FabG, and malonyl-ACP.

-

Add varying concentrations of this compound (or DMSO for control). Pre-incubate with FabH for 15 minutes at room temperature if slow-binding inhibition is suspected.

-

Initiate the reaction by adding the acyl-CoA substrate and FabH.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at 37°C.

-

Calculate the initial reaction velocity from the linear portion of the curve.

-

Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

FabH Radiolabeled Filter Binding Assay

This is a direct, discontinuous assay that measures the incorporation of a radiolabeled substrate into the product.[1][10]

-

Principle: Radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA) is condensed with malonyl-ACP by FabH. The reaction is stopped by acid precipitation, which precipitates the ACP-bound product but not the unreacted acetyl-CoA. The amount of radioactivity incorporated into the product is measured by scintillation counting after capture on a filter membrane.

-

Reagents:

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.2.

-

Substrates: Malonyl-ACP (MACP), [³H]acetyl-CoA.

-

Enzyme: Purified S. aureus FabH.

-

Inhibitor: this compound dissolved in DMSO.

-

Stop Solution: 10% Trichloroacetic Acid (TCA).

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, MACP, and [³H]acetyl-CoA in a final volume of 20-50 µL.

-

Add varying concentrations of this compound (or DMSO for control) and pre-incubate with FabH for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrates to the enzyme-inhibitor mixture.

-

Incubate at 30°C for 10-12 minutes.

-

Terminate the reaction by adding ice-cold 10% TCA.

-

Transfer the mixture to a glass fiber filter disc and wash with 10% TCA to remove unincorporated [³H]acetyl-CoA.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀ values as described for the spectrophotometric assay.

-

Whole-Cell Fatty Acid Synthesis Inhibition Assay

This assay determines the effect of an inhibitor on fatty acid synthesis within living bacterial cells.[12]

-

Principle: Bacteria are cultured in the presence of a radiolabeled fatty acid precursor, such as [¹⁴C]acetate. The inhibitor's effect is measured by quantifying the reduction in radioactivity incorporated into the total cellular lipids.

-

Reagents:

-

Bacterial culture (e.g., S. aureus) in logarithmic growth phase.

-

Growth medium (e.g., Mueller-Hinton Broth).

-

[¹⁴C]acetate.

-

Inhibitor: this compound.

-

Saponification Reagent: 15% KOH in 50% ethanol.

-

Hexane for extraction.

-

-

Procedure:

-

Grow bacteria to mid-log phase.

-

Aliquot the culture into tubes containing serial dilutions of this compound.

-

Add [¹⁴C]acetate to each tube and incubate for 1 hour at 37°C.

-

Harvest the cells by centrifugation and wash to remove unincorporated label.

-

Saponify the cell pellet by heating at 80°C in the saponification reagent to hydrolyze lipids into fatty acids.

-

Acidify the mixture and extract the fatty acids with hexane.

-

Measure the radioactivity in the hexane layer using a scintillation counter.

-

Determine the concentration of inhibitor that causes 50% inhibition of fatty acid synthesis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes related to the mechanism of action of this compound.

References

- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-methicillin Resistant Staphylococcus aureus Compound Isolation from Halophilic Bacillus amyloliquefaciens MHB1 and Determination of Its Mode of Action Using Electron Microscope and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

FabH-IN-2 Target Specificity in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. The bacterial type II fatty acid synthesis (FAS-II) pathway presents a compelling target for such agents, as it is essential for bacterial viability and distinct from the type I pathway found in mammals.[1][2] Within this pathway, β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, is a critical enzyme that catalyzes the initial condensation step of fatty acid biosynthesis.[3][4][5] Its essentiality and conservation across many pathogenic bacteria make it an attractive target for the development of new antibiotics. This technical guide provides a comprehensive overview of the target specificity of FabH inhibitors, with a focus on the core principles relevant to the evaluation of novel compounds like the hypothetical "FabH-IN-2". It includes quantitative data on known inhibitors, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows.

The Role of FabH in Bacterial Fatty Acid Synthesis

FabH (β-ketoacyl-ACP synthase III) is the enzyme that initiates the FAS-II pathway in bacteria. It catalyzes the Claisen condensation of an acyl-coenzyme A (acyl-CoA) primer with malonyl-ACP to form a β-ketoacyl-ACP, releasing CoA and CO2.[6] This is the first and rate-limiting step in the elongation cycle of fatty acid production.[7] The products of this pathway are crucial for building bacterial cell membranes and are precursors for other essential molecules.

The substrate specificity of FabH is a key determinant of the types of fatty acids a bacterium produces.[8][9] For instance, the FabH in Escherichia coli preferentially uses acetyl-CoA, leading to the synthesis of straight-chain fatty acids. In contrast, the FabH enzymes in many Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, can utilize branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA), resulting in the production of branched-chain fatty acids.[8][10] Some bacteria even possess multiple FabH homologs with differing substrate specificities.[10] This variability in the active site and substrate preference of FabH across different bacterial species presents both challenges and opportunities for the design of broad-spectrum or pathogen-specific inhibitors.

The Fatty Acid Synthesis (FAS-II) Pathway

The FAS-II pathway is a cyclical process involving a series of enzymatic reactions. FabH initiates this cycle. The subsequent elongation of the acyl chain is carried out by other condensing enzymes, FabB and FabF, followed by reduction, dehydration, and a second reduction step catalyzed by FabG, FabZ, and FabI, respectively.

Quantitative Analysis of FabH Inhibitors

The inhibitory activity of compounds against FabH is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of FabH by 50%. The antibacterial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A potent FabH inhibitor should exhibit a low IC50 value against the target enzyme and a correspondingly low MIC value against the bacteria.

Below are tables summarizing the inhibitory activities of several known FabH inhibitors against FabH enzymes from various bacterial species. This data serves as a benchmark for evaluating new chemical entities like this compound.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Compounds against Bacterial FabH Enzymes

| Compound | S. aureus FabH IC50 (µM) | E. coli FabH IC50 (µM) | H. influenzae FabH IC50 (µM) | S. pneumoniae FabH IC50 (µM) |

| Thiolactomycin | >100[11] | 32 - 160[11] | N/A | Weak Inhibition[7] |

| Cerulenin | N/A | N/A | N/A | N/A |

| Phomallenic Acid A | 0.77[12] | 13.4[12] | 2.5[12] | N/A |

| Phomallenic Acid B | N/A | N/A | N/A | N/A |

| Phomallenic Acid C | 0.77[12] | 2.7[12] | N/A | N/A |

| SB418011 | N/A | 1.2[7] | 0.59[7] | 0.016[7] |

N/A: Data not available in the searched literature.

Table 2: Antibacterial Activity (MIC) of Selected FabH Inhibitors

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | H. influenzae MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| Phomallenic Acid A | 3.9[12] | >250 (WT), 31.3 (lpxC)[12] | 3.9[12] | 7.8[12] |

| Phomallenic Acid C | 0.98[12] | >250 (WT), 12.5 (lpxC)[12] | 1.95[12] | 1.95[12] |

(WT): Wild-type. (lpxC): Outer membrane-permeable strain.

Experimental Protocols for Target Specificity Assessment

To determine the target specificity of a novel inhibitor like this compound, a series of biochemical and microbiological assays are required. These experiments are designed to confirm direct inhibition of the FabH enzyme and to correlate this inhibition with antibacterial activity.

FabH Enzyme Inhibition Assay (Filter Disc Method)

This assay measures the activity of FabH by quantifying the incorporation of a radiolabeled substrate into the product.

Principle: FabH catalyzes the condensation of a radiolabeled acyl-CoA (e.g., [3H]acetyl-CoA) with malonyl-ACP to form a radiolabeled β-ketoacyl-ACP product. The reaction is stopped, and the product is precipitated onto a filter disc, while the unreacted substrate is washed away. The radioactivity on the filter disc is then measured, which is proportional to the enzyme activity.

Detailed Protocol:

-

Reaction Mixture Preparation: In a final volume of 20-50 µL, combine the following in a microcentrifuge tube:

-

Substrate Preparation:

-

Reaction Initiation and Incubation:

-

Reaction Termination and Product Precipitation:

-

Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).

-

Spot an aliquot of the reaction mixture onto a Whatman 3MM filter disc.[8]

-

-

Washing and Scintillation Counting:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

FAS-II Gel Elongation Assay

This assay provides a more detailed view of the effect of an inhibitor on the entire FAS-II pathway.

Principle: The complete FAS-II enzyme system is reconstituted in vitro with a radiolabeled precursor ([14C]malonyl-CoA) and an acyl-CoA primer. The reaction products, which are acyl-ACPs of varying lengths, are separated by conformationally sensitive polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. An inhibitor of FabH will prevent the formation of all elongated products.

Detailed Protocol:

-

Reaction Setup:

-

Reaction Initiation and Incubation:

-

Sample Preparation and Electrophoresis:

-

Visualization and Analysis:

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the whole-cell antibacterial activity of the inhibitor.

Protocol: Standard broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are used. The inhibitor is serially diluted in a 96-well plate containing bacterial growth medium. A standardized inoculum of the test bacterium is added to each well, and the plates are incubated. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Conclusion

FabH represents a highly promising target for the development of novel antibacterial agents. A thorough understanding of its function, substrate specificity, and the methods for evaluating its inhibitors is crucial for any drug discovery program in this area. While specific data for "this compound" is not publicly available, the framework provided in this guide offers a robust strategy for its evaluation. By employing the detailed experimental protocols and comparing the resulting quantitative data with that of known inhibitors, researchers can effectively characterize the target specificity and antibacterial potential of novel FabH-targeting compounds. The ultimate goal is to identify potent inhibitors with broad-spectrum activity or specific activity against high-priority pathogens, thereby contributing to the arsenal of drugs available to combat bacterial infections.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Conformational diversity of bacterial FabH: Implications for molecular recognition specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of FabH-IN-2 with the Bacterial Condensing Enzyme FabH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from its human counterpart, presents a promising avenue for the development of novel antibacterial agents. Within this pathway, the β-ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, catalyzes the initial and rate-limiting condensation step, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding site and interactions of a potent synthetic inhibitor, herein referred to as FabH-IN-2, with the FabH enzyme. While specific data for a compound publicly named "this compound" is not available, this document synthesizes findings from studies on potent synthetic FabH inhibitors, such as 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid (FabHi), to present a detailed model of inhibitor interaction.[1]

The FabH Enzyme: Structure and Catalytic Mechanism

FabH is a homodimeric enzyme that initiates fatty acid biosynthesis by catalyzing the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-ACP.[2][3] The active site of each monomer contains a conserved catalytic triad composed of Cysteine (Cys112), Histidine (His244), and Asparagine (Asn274).[4] The catalytic cycle of FabH follows a ping-pong mechanism, which can be summarized in two main stages:

-

Acylation: The acyl group from acetyl-CoA is transferred to the active site Cys112, forming a covalent acyl-enzyme intermediate and releasing Coenzyme A.

-

Condensation: Malonyl-ACP binds to the acylated enzyme. The malonyl group is decarboxylated, and the resulting carbanion attacks the thioester bond of the acyl-enzyme intermediate, forming acetoacetyl-ACP and regenerating the free enzyme.

This compound Binding Site and Molecular Interactions

Based on molecular docking studies of potent synthetic inhibitors like FabHi, this compound is predicted to bind within the substrate-binding cavity of the FabH enzyme.[1] The inhibitor likely occupies the pocket that would otherwise accommodate the acyl-CoA substrate, thereby preventing the initial acylation step of the catalytic cycle.

The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site. A plausible interaction model suggests the following:

-

Hydrogen Bonding: The hydroxymethyl group on the phenyl ring of the inhibitor is predicted to form hydrogen bonds with the catalytic triad residues, specifically Cys112, His244, and Asn274. The carboxylic acid moiety of the piperidine ring can form additional hydrogen bonds with Arg36.[1]

-

Hydrophobic Interactions: The phenyl and piperidine rings of the inhibitor are likely to engage in hydrophobic interactions with surrounding non-polar residues, further anchoring it within the binding pocket.

Quantitative Data

The inhibitory activity of compounds against FabH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for known FabH inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

| Inhibitor | Target Organism | IC50 (µM) | Reference |

| Thiolactomycin | Staphylococcus aureus | >100 | [5] |

| 5-chloro-4-phenyl-[6][7]-dithiol-3-one | Staphylococcus aureus | 1.87 ± 0.10 | [5] |

| 4-phenyl-5-phenylimino-[6][7][8]dithiazolidin-3-one | Staphylococcus aureus | 0.775 ± 0.08 | [5] |

| Pyrazol-Benzimidazole amide (cpd 31) | Escherichia coli | 1.22 | [8] |

| Amide derivative (cpd 19) | Escherichia coli | 2.4 | [9] |

Experimental Protocols

FabH Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the IC50 value of an inhibitor against the FabH enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.

-

Perform serial dilutions of the inhibitor stock to obtain a range of concentrations.

-

Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2).

-

Prepare solutions of purified FabH enzyme, malonyl-ACP, and radiolabeled acetyl-CoA (e.g., [3H]acetyl-CoA).[5]

-

-

Assay Procedure:

-

In a microtiter plate, add the diluted inhibitor solutions to the wells.

-

Add the FabH enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (malonyl-ACP and [3H]acetyl-CoA).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed duration (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution, such as 10% trichloroacetic acid (TCA).[5]

-

The precipitated product can be captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

X-ray Crystallography for Structure Determination

This protocol outlines the general steps for determining the crystal structure of FabH in complex with an inhibitor.

Methodology:

-

Protein Purification and Crystallization:

-

Express and purify the FabH enzyme to a high degree of homogeneity.

-

Screen for crystallization conditions for the apo-enzyme or in the presence of the inhibitor (co-crystallization). This is often done using vapor diffusion methods (hanging or sitting drop).[10]

-

-

Data Collection:

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

The crystals are then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction pattern is recorded on a detector.[11]

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The phase information, which is lost during the experiment, is determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

An initial electron density map is calculated, into which an atomic model of the protein and inhibitor is built.

-

The model is then refined against the experimental data to improve its quality and agreement with the observed diffraction pattern.

-

Conclusion

The FabH enzyme remains a compelling target for the development of novel antibacterial agents. Understanding the specific molecular interactions between inhibitors like this compound and the enzyme's active site is crucial for structure-based drug design and the optimization of lead compounds. The methodologies outlined in this guide provide a framework for the characterization of such inhibitors, from quantifying their potency to elucidating their precise binding mode. Further investigation into the binding kinetics and in vivo efficacy of potent FabH inhibitors will be essential for their progression as potential therapeutic agents in the fight against bacterial infections.

References

- 1. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a new binding site in E. coli FabH using Molecular dynamics simulations: validation by computational alanine mutagenesis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

In-Depth Technical Guide to FabH-IN-2: A Potent Inhibitor of Bacterial Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

FabH-IN-2 is a novel antimicrobial agent that demonstrates significant inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] Its targeted mechanism of action and potent efficacy against a range of bacterial strains make it a compound of considerable interest for the development of new antibacterial therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visualizations to support further research and development.

Chemical Structure and Properties

This compound is a dioxygenated amide derivative with the chemical formula C₂₀H₁₈N₂O₅.[1] Its structure is characterized by a central amide linkage connecting two substituted aromatic rings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(6-methoxy-1H-indol-5-yl)-2,3-dihydrobenzo[b][1][3]dioxine-6-carboxamide | Inferred from structure |

| Molecular Formula | C₂₀H₁₈N₂O₅ | [1] |

| Molecular Weight | 366.37 g/mol | [1] |

| CAS Number | 3040281-87-3 | [1] |

| SMILES String | O=C(NC1=CC(NC=C2C(OC)=O)=C2C=C1)C3=CC(OCCCO4)=C4C=C3 | [1] |

| Appearance | Solid powder | [2] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

Biological Activity

This compound exhibits potent inhibitory activity against E. coli-derived FabH with a half-maximal inhibitory concentration (IC₅₀) of 2.0 μM.[1][2] This targeted inhibition of the initial condensation step of fatty acid biosynthesis leads to its broad-spectrum antibacterial activity.

Table 2: In Vitro Antibacterial Activity of this compound

| Parameter | Value | Reference |

| Target Enzyme | β-ketoacyl-acyl carrier protein synthase III (FabH) | [1] |

| IC₅₀ (E. coli FabH) | 2.0 μM | [1][2] |

| MIC Range | 1.25 - 3.13 µg/mL | [1][2] |

Mechanism of Action

This compound functions by inhibiting the FabH enzyme, which catalyzes the initial condensation reaction in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial membrane biogenesis and overall viability. By blocking this crucial first step, this compound disrupts the production of fatty acids, leading to bacterial growth inhibition and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

FabH Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the activity of the FabH enzyme. A common method is a coupled spectrophotometric assay.

Materials:

-

Purified E. coli FabH enzyme

-

Acetyl-CoA

-

Malonyl-ACP

-

NADPH

-

β-ketoacyl-ACP reductase (FabG)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and FabG in each well of a 96-well plate.

-

Add varying concentrations of this compound to the test wells. Include a control well with DMSO only.

-

Add the FabH enzyme to all wells and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and malonyl-ACP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Incubator

Procedure:

-

Perform a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate.

-

Leave a positive control well with no inhibitor and a negative control well with no bacteria.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Conclusion

This compound is a promising antibacterial candidate with a well-defined mechanism of action targeting a crucial enzyme in bacterial fatty acid synthesis. Its potent in vitro activity warrants further investigation, including studies on its spectrum of activity against a wider range of clinical isolates, evaluation of its pharmacokinetic and pharmacodynamic properties, and assessment of its efficacy in in vivo models of infection. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals working towards the discovery of novel antibacterial agents.

References

FabH-IN-2: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FabH-IN-2 is a novel antimicrobial agent that has demonstrated significant inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is essential for bacterial survival and is absent in humans, making FabH an attractive target for the development of new antibacterial drugs. This technical guide provides a comprehensive overview of the currently available biological activity data for this compound, its mechanism of action, and general experimental approaches for its evaluation.

Introduction to FabH and the FAS-II Pathway

The bacterial fatty acid synthesis II (FAS-II) pathway is responsible for the production of fatty acids, which are essential components of bacterial cell membranes. The pathway is initiated by the enzyme FabH, which catalyzes the condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP). This initial step is critical for the entire fatty acid synthesis cascade. Subsequent elongation of the fatty acid chain is carried out by a series of enzymes including FabG, FabZ, and FabI, with the iterative addition of two-carbon units from malonyl-ACP. The inhibition of FabH effectively blocks the entire pathway, leading to bacterial growth inhibition and cell death.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the FabH enzyme. By binding to the active site of FabH, it prevents the natural substrates, acetyl-CoA and malonyl-ACP, from binding and undergoing the initial condensation reaction. This targeted inhibition disrupts the production of fatty acids, compromising the integrity of the bacterial cell membrane and ultimately leading to an antibacterial effect.

Below is a diagram illustrating the bacterial fatty acid synthesis (FAS-II) pathway and the inhibitory action of this compound.

Caption: Bacterial FAS-II pathway and inhibition by this compound.

Biological Activity Spectrum of this compound

The biological activity of this compound has been characterized by its minimum inhibitory concentration (MIC) against a range of bacterial strains and its half-maximal inhibitory concentration (IC50) against the purified FabH enzyme from Escherichia coli.

Quantitative Data Summary

| Parameter | Value | Target | Source |

| MIC Range | 1.25 - 3.13 µg/mL | Tested Bacterial Strains | [1][2] |

| IC50 | 2.0 µM | E. coli-derived FabH | [1][2] |

Note: The specific bacterial strains tested for the MIC range were not detailed in the readily available literature.

Experimental Protocols

Detailed experimental protocols for the determination of the biological activity of this compound are not publicly available in their entirety. The primary research article by Haoyun Chang, et al. in the European Journal of Medicinal Chemistry (2023) contains this information; however, access to the full text is restricted. The following sections describe generalized, standard protocols for the types of assays typically used to generate such data.

Minimum Inhibitory Concentration (MIC) Assay

A generalized workflow for determining the MIC of an antimicrobial compound using the broth microdilution method is outlined below.

Caption: General workflow for MIC determination.

Detailed Steps:

-

Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium such as Mueller-Hinton Broth.

-

Bacterial Inoculum Preparation: The test bacterium is grown to a specific optical density (e.g., 0.5 McFarland standard), and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

FabH Enzyme Inhibition (IC50) Assay

The inhibitory activity of this compound against the FabH enzyme is typically measured using a biochemical assay that monitors the enzyme's activity. A common method involves a coupled-enzyme assay.

Caption: General workflow for FabH IC50 determination.

Detailed Steps:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified FabH enzyme, and varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, acetyl-CoA and malonyl-ACP.

-

Coupled Reaction and Detection: The product of the FabH reaction, acetoacetyl-ACP, is used as a substrate by the next enzyme in the pathway, β-ketoacyl-ACP reductase (FabG). The FabG-catalyzed reaction consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising antimicrobial compound that targets the essential bacterial enzyme FabH. The available data indicates potent activity against bacterial growth and specific inhibition of the E. coli FabH enzyme. Further research is warranted to fully elucidate its spectrum of activity against a broader range of clinically relevant pathogens, to understand its potential for in vivo efficacy and safety, and to explore opportunities for further chemical optimization to enhance its therapeutic potential. Access to the detailed experimental methodologies from the primary literature will be crucial for the replication and extension of these findings.

References

In Vitro Characterization of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates fatty acid biosynthesis in many bacteria by catalyzing the condensation of an acyl-CoA primer with malonyl-acyl carrier protein (malonyl-ACP).[1][2] This essential role in bacterial viability makes FabH a promising target for the development of novel antibacterial agents.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of FabH inhibitors, presenting key experimental protocols, quantitative data for representative inhibitors, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The inhibitory activity of various compounds against FabH has been evaluated using a range of in vitro assays. The following tables summarize key quantitative data for several known FabH inhibitors.

Table 1: Inhibitory Activity of Selected Compounds against FabH

| Compound | Target Organism/Enzyme | IC50 | Assay Conditions | Reference |

| Thiolactomycin (TLM) | Staphylococcus aureus FabH (saFabH) | >100 µM | Radiochemical assay with [3H]acetyl-CoA and malonyl-ACP. Inhibitor pre-incubated with enzyme for 15 min at 23°C in 1% DMSO. | [1] |

| Cerulenin | Staphylococcus aureus FabH (saFabH) | >196 µM | Radiochemical assay with [3H]acetyl-CoA and malonyl-ACP. Inhibitor pre-incubated with enzyme for 15 min at 23°C in 1% DMSO. | [1] |

| Phomallenic Acid C | Staphylococcus aureus | - | Showed good antibacterial activity, about 20-fold better than thiolactomycin and cerulenin. | [3] |

| Alternariol | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 29.5 µM | Not specified | [4] |

| Altenuisol | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 74.1 µM | Not specified | [4] |

| Alterlactone | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 48.3 µM | Not specified | [4] |

| Dehydroaltenusin | Xanthomonas oryzae pv. oryzae FabH (XooFabH) | 35.2 µM | Not specified | [4] |

Table 2: Kinetic Parameters of FabH Enzymes

| Enzyme | Substrate | Km | Reference |

| Escherichia coli FabH (ecFabH) | Acetyl-CoA | 40 µM | Not specified |

| Escherichia coli FabH (ecFabH) | Malonyl-ACP | 5 µM | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of FabH inhibitors. The following are protocols for key experiments.

FabH Enzymatic Activity Assay (Radiochemical Filter Disc Method)

This assay measures the incorporation of a radiolabeled substrate into the product, which is then captured on a filter disc.

Materials:

-

Purified FabH enzyme

-

Acyl carrier protein (ACP)

-

Malonyl-CoA

-

[1-14C]acetyl-CoA or [3H]acetyl-CoA

-

E. coli malonyl-CoA:ACP transacylase (FabD)

-

β-mercaptoethanol

-

Sodium phosphate buffer (pH 7.0)

-

Whatman 3MM filter discs

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), 25 µM ACP, 1 mM β-mercaptoethanol, 65 µM malonyl-CoA, 45 µM [1-14C]acetyl-CoA, and 0.2 µg of E. coli FabD in a final volume of 40 µl.[5]

-

For inhibition studies, pre-incubate the FabH enzyme with the inhibitor (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 15 minutes) at room temperature.[1]

-

Initiate the reaction by adding the FabH enzyme (or the enzyme-inhibitor mixture).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 12 minutes).[5]

-

Stop the reaction by spotting a 35 µl aliquot onto a Whatman 3MM filter disc.[5]

-

Wash the filter discs with three changes of ice-cold trichloroacetic acid to precipitate the acylated ACP product and remove unreacted radiolabeled substrate.[6]

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity and inhibition based on the amount of incorporated radioactivity.

Coupled Spectrophotometric Assay

This continuous assay measures the consumption of NADPH, which is linked to the FabH reaction through subsequent enzymatic steps.

Materials:

-

Purified FabH enzyme

-

Purified β-ketoacyl-ACP reductase (FabG)

-

Acyl-CoA substrate (e.g., isobutyryl-CoA)

-

Malonyl-ACP

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Set up a reaction mixture containing the FabH enzyme, FabG, acyl-CoA, and malonyl-ACP in a suitable buffer.

-

Add NADPH to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.[2]

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

For inhibition studies, include the inhibitor in the reaction mixture and compare the reaction rate to a control without the inhibitor.

Visualizations

Mechanism of FabH Action

The FabH-catalyzed condensation reaction proceeds via a ping-pong kinetic mechanism.[2][7]

References

- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effect of FabH-IN-1 on Bacterial Fatty Acid Synthesis

An extensive search for the compound "FabH-IN-2" has yielded no specific publicly available data. This designation may refer to a compound from an internal research program that has not been published, or it may be a misnomer. However, a related inhibitor, FabH-IN-1 , is documented in the scientific literature.

This technical guide will, therefore, focus on the available information for FabH-IN-1 , providing a comprehensive overview of its effects on bacterial fatty acid synthesis, in line with the core requirements of the original request.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bacterial Fatty Acid Synthesis and FabH

Bacteria primarily utilize the Type II fatty acid synthesis (FASII) pathway, which is distinct from the Type I pathway found in mammals, making it an attractive target for the development of novel antibacterial agents.[1] The FASII system is composed of a series of discrete, monofunctional enzymes. The initiation of this crucial pathway is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH.[2]

FabH catalyzes the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA in many bacteria) with malonyl-ACP to form a β-ketoacyl-ACP, which then enters the elongation cycle.[3][4] This cycle involves a series of reactions—reduction, dehydration, and a second reduction—to extend the fatty acid chain by two carbons in each iteration.[4] Given its essential role in initiating the entire process, FabH is a critical enzyme for bacterial viability and has been a subject of intense research for inhibitor discovery.[2] The substrate specificity of FabH can also determine the type of fatty acids a bacterium produces, such as straight-chain or branched-chain fatty acids.[5]

FabH-IN-1: A Novel Inhibitor of FabH

FabH-IN-1 (also referred to as compound 3f in its primary publication) is a thiazole-substituted arylamine derivative identified as a potent inhibitor of the FabH enzyme.[6] It has demonstrated broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria.[6]

Quantitative Data on FabH-IN-1

The following tables summarize the available quantitative data regarding the inhibitory and antibacterial activity of FabH-IN-1.

Table 1: In Vitro Enzyme Inhibition Data for FabH-IN-1

| Target Enzyme | Source Organism | IC50 (µM) | Reference |

|---|---|---|---|

| FabH | Escherichia coli | 0.3 | [7] |

| FabH | Staphylococcus aureus | Not specified | |

| FabH | Streptococcus pneumoniae | Not specified |

| FabH | Haemophilus influenzae | Not specified | |

Note: Specific IC50 values for S. aureus, S. pneumoniae, and H. influenzae for FabH-IN-1 are not explicitly detailed in the available literature, but the compound is described as a broad-spectrum inhibitor.[6]

Table 2: Minimum Inhibitory Concentration (MIC) Data for FabH-IN-1

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-Negative | Not Specified | [7] |

| Staphylococcus aureus | Gram-Positive | Not Specified |[7] |

Note: The primary literature describes FabH-IN-1 and related compounds as having broad-spectrum activity, but specific MIC values for individual strains are not provided in the readily available search results.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize FabH inhibitors like FabH-IN-1.

4.1. FabH Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of FabH by coupling the reaction to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.

-

Principle: FabH condenses an acyl-CoA with malonyl-ACP to produce a β-ketoacyl-ACP. This product is then reduced by β-ketoacyl-ACP reductase (FabG) in the presence of NADPH. The rate of NADPH oxidation is proportional to the activity of FabH.

-

Reagents:

-

Purified FabH enzyme

-

Purified FabG enzyme

-

Acyl-CoA (e.g., acetyl-CoA)

-

Malonyl-ACP

-

NADPH

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Test inhibitor (FabH-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer, FabG, malonyl-ACP, NADPH, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance curve.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

4.2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

-

Reagents and Materials:

-

Procedure:

-

Prepare serial two-fold dilutions of FabH-IN-1 in the wells of a 96-well plate containing the growth medium.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no inhibitor) and a negative control (medium with no bacteria).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).[11]

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth.[12]

-

Visualizations

5.1. Bacterial Fatty Acid Synthesis (FASII) Pathway

Caption: The bacterial Type II fatty acid synthesis (FASII) pathway, highlighting the inhibitory action of FabH-IN-1 on the initiating enzyme, FabH.

5.2. Experimental Workflow for FabH Inhibitor Screening

Caption: A generalized experimental workflow for the identification and characterization of FabH inhibitors, from initial screening to preclinical evaluation.

5.3. Logical Relationship of FabH Inhibition

Caption: The logical cascade showing how inhibition of FabH by FabH-IN-1 disrupts bacterial fatty acid synthesis, ultimately leading to the inhibition of bacterial growth.

References

- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

The Unseen Battle: A Technical Guide to the Cellular Uptake and Efflux of FabH-IN-2 in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on unexploited bacterial targets. The bacterial fatty acid synthesis (FASII) pathway, which is essential for building cell membranes and is distinct from the mammalian fatty acid synthesis (FASI) pathway, represents a promising area for new drug development.[1] Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that catalyzes the initial condensation step of fatty acid biosynthesis.[2]

FabH-IN-2 is a novel investigational inhibitor of FabH. Its efficacy, however, is not solely dependent on its ability to inhibit the target enzyme. The compound must first be able to penetrate the bacterial cell envelope to reach a sufficient intracellular concentration, and it must evade the cell's sophisticated efflux pump systems, which actively expel noxious compounds.[3] This technical guide provides an in-depth overview of the cellular uptake and efflux mechanisms relevant to this compound in bacteria, presents quantitative data for analogous FabH inhibitors, and details the experimental protocols required to study these processes.

Cellular Uptake of this compound

The entry of a small molecule like this compound into a bacterial cell is the first critical step in its journey to the FabH target. This process is largely governed by the physicochemical properties of the compound and the complex architecture of the bacterial cell envelope.

Passive Diffusion: For many antibacterial agents, the primary route of entry is passive diffusion across the cell membrane(s). This process is driven by the concentration gradient between the extracellular environment and the cytoplasm. The rate of diffusion is influenced by the molecule's size, lipophilicity, and charge. The formidable outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a significant barrier to the passive diffusion of many compounds.

Active Transport: While less common for antibacterial agents, some compounds can be actively transported into the cell by hijacking nutrient uptake systems. The structural characteristics of this compound would need to be analyzed to determine if it mimics any natural substrates that are actively imported.

Efflux of this compound: A Major Resistance Mechanism

Bacteria have evolved a variety of multidrug resistance (MDR) efflux pumps that can recognize and expel a broad range of structurally diverse compounds, including antibiotics.[4] These pumps are a major cause of intrinsic and acquired antibiotic resistance. For FabH inhibitors, efflux has been identified as a key resistance mechanism. For instance, resistance to the FabH/FabB inhibitor thiolactomycin in Escherichia coli has been directly linked to the activation of the EmrAB efflux pump.[5][6][7] It is therefore highly probable that this compound is a substrate for one or more bacterial efflux pumps.

The primary families of efflux pumps in bacteria include:

-

The ATP-binding cassette (ABC) superfamily

-

The major facilitator superfamily (MFS)

-

The small multidrug resistance (SMR) family

-

The resistance-nodulation-division (RND) family

-

The multidrug and toxic compound extrusion (MATE) family

Identifying which of these pump families is responsible for the efflux of this compound is crucial for developing strategies to overcome resistance, such as the co-administration of an efflux pump inhibitor (EPI).

Quantitative Data for FabH Inhibitors

While specific data for this compound is not publicly available, the following tables summarize quantitative data for other well-characterized FabH inhibitors. This information provides a benchmark for the expected potency and activity of a compound in this class.

Table 1: In Vitro Antibacterial Activity of Selected FabH/FASII Inhibitors

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Platencin | Staphylococcus aureus (MRSA) | 0.5 - 2 | [8] |

| Platencin | Streptococcus pneumoniae | 4 | [8] |

| Phomallenic Acid C | Haemophilus influenzae | 3.9 | [9] |

| Phomallenic Acid C | Bacillus subtilis | 15.6 | [9] |

| Thiolactomycin | Escherichia coli | - | [5][6][7] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vitro Enzyme Inhibition Data for Selected FabH/FASII Inhibitors

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

| Platensimycin | E. coli FabF | 0.13 | [8] |

| Platensimycin | E. coli FabH | 109 | [8] |

| Platencin | E. coli FabF | 1.95 | [8] |

| Platencin | E. coli FabH | 3.91 | [8] |

| Phomallenic Acids (extract) | S. aureus FASII enzymes | 12.4 | [9][10] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To quantitatively assess the cellular uptake and efflux of this compound, a combination of analytical chemistry and microbiological techniques is required.

Protocol 1: Measurement of Intracellular Accumulation by LC-MS/MS

This protocol describes a method to determine the intracellular concentration of an unlabeled compound like this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[11][12]

Objective: To quantify the steady-state intracellular concentration of this compound in a bacterial population.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Silicone oil (specific density to allow pelleting of bacteria, e.g., 1.03 g/mL)

-

Lysis buffer (e.g., 70% acetonitrile with an internal standard)

-

Microcentrifuge tubes

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.5).

-

Compound Incubation: Add this compound to the bacterial culture at a final concentration (e.g., 1x or 10x MIC) and incubate for a defined period (e.g., 30 minutes) at 37°C with shaking.

-

Separation of Cells:

-

Transfer a defined volume (e.g., 1 mL) of the culture to a microcentrifuge tube containing a layer of silicone oil on top of a dense cushion solution (e.g., 20% glycerol).

-

Centrifuge immediately at high speed (e.g., 13,000 x g for 5 minutes) to pellet the bacteria through the oil layer, effectively separating them from the extracellular medium.

-

-

Cell Lysis:

-

Aspirate the supernatant and the oil layer.

-

Freeze the bacterial pellet in liquid nitrogen to quench metabolic activity.

-

Resuspend the pellet in a known volume of ice-cold lysis buffer containing an appropriate internal standard for LC-MS/MS analysis.

-

Vortex vigorously and incubate on ice to ensure complete lysis.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Transfer the supernatant to a new tube for analysis.

-

Prepare a standard curve of this compound in the lysis buffer.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample and standards onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the cell lysate using the standard curve.

-

Determine the intracellular volume of the pelleted bacteria (can be estimated from cell counts and average cell volume).

-

Calculate the intracellular concentration of this compound (e.g., in µM or µg/mL).

-

Protocol 2: Whole-Cell Efflux Assay Using a Fluorescent Dye

This protocol assesses the general efflux pump activity of a bacterial strain, which can be modulated by this compound if it is an efflux pump substrate or inhibitor. It uses a common fluorescent efflux pump substrate like ethidium bromide (EtBr).[13]

Objective: To determine if this compound is a substrate or inhibitor of bacterial efflux pumps.

Materials:

-

Bacterial strain of interest (wild-type and an efflux-deficient mutant, e.g., ΔtolC)

-

Phosphate-buffered saline (PBS) supplemented with a carbon source (e.g., glucose)

-

Ethidium bromide (EtBr) stock solution

-

This compound stock solution

-

A known efflux pump inhibitor (EPI) as a positive control (e.g., CCCP or PAβN)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.4.

-

-

Loading with Fluorescent Dye:

-

Add EtBr to the cell suspension at a concentration that is well below its MIC.

-

Incubate with shaking in the dark to allow the dye to accumulate inside the cells.

-

-

Efflux Assay:

-

Aliquot the EtBr-loaded cell suspension into the wells of the 96-well plate.

-

Add this compound at various concentrations to the appropriate wells. Include wells with no compound (negative control) and wells with the known EPI (positive control).

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Energize the efflux pumps by adding a carbon source (e.g., glucose) to all wells.

-

Immediately begin monitoring the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each condition.

-

A decrease in fluorescence over time indicates active efflux of EtBr.

-

If this compound is an efflux pump inhibitor, it will slow the rate of fluorescence decrease compared to the negative control.

-

If this compound is an efflux pump substrate, it may compete with EtBr for efflux, also potentially slowing the decrease in EtBr fluorescence. Further experiments would be needed to distinguish between inhibition and competitive substrate behavior.

-

Compare the efflux rates in the presence of this compound to those of the wild-type and efflux-deficient strains to understand its interaction with the efflux machinery.

-

Visualizing the Pathways and Processes

Conclusion

Understanding the dynamics of cellular uptake and efflux is paramount in the development of effective antibacterial agents targeting intracellular enzymes like FabH. For a novel compound such as this compound, its success as a therapeutic agent will be critically dependent on its ability to accumulate at its site of action and evade bacterial defense mechanisms like MDR efflux pumps. The experimental protocols and conceptual frameworks outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound's transport properties. By quantifying its intracellular concentration and identifying potential efflux pathways, researchers can better predict its in vivo efficacy and devise strategies, such as the use of adjuvants like efflux pump inhibitors, to potentiate its activity and combat the ever-growing threat of antibiotic resistance.

References

- 1. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial beta-ketoacyl-acyl carrier protein synthase III (FabH): an attractive target for the design of new broad-spectrum antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of platensimycin and platencin to fight antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of the EmrAB-TolC efflux pump of Escherichia coli induces global metabolic changes in multiple growth conditions | microPublication [micropublication.org]

- 5. Thiolactomycin resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Thiolactomycin resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of FabH Inhibitors: A Technical Guide

Disclaimer: As of November 2025, publicly available data specifically detailing the toxicity profile of a compound designated "FabH-IN-2" is not available. This guide therefore provides a comprehensive overview of the mechanism of action of the target enzyme, FabH, and presents a preliminary toxicity assessment based on a representative FabH inhibitor, referred to as FabHi. This information is intended for researchers, scientists, and drug development professionals.

Introduction to FabH as a Therapeutic Target

β-ketoacyl-acyl carrier protein synthase III, or FabH, is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is responsible for the production of fatty acids, which are crucial components of bacterial cell membranes. The FAS-II pathway is distinct from the type I fatty acid synthesis (FAS-I) system found in mammals, making FabH an attractive target for the development of novel antibacterial agents with selective toxicity.[3] Inhibition of FabH disrupts the initiation of fatty acid biosynthesis, leading to bacterial growth inhibition and cell death.[4][5][6]

Mechanism of Action of FabH

FabH catalyzes the initial condensation reaction in the FAS-II pathway, which involves the decarboxylative condensation of malonyl-acyl carrier protein (malonyl-ACP) with an acyl-CoA starter unit, typically acetyl-CoA.[6][7][8] This reaction forms a β-ketoacyl-ACP, which then enters the elongation cycle of fatty acid synthesis. The reaction proceeds via a ping-pong kinetic mechanism where the acyl group from acyl-CoA is first transferred to a cysteine residue in the active site of FabH, forming an acyl-enzyme intermediate and releasing CoA.[7][8] Subsequently, malonyl-ACP binds to the acylated enzyme, and a Claisen condensation reaction occurs, resulting in the formation of β-ketoacyl-ACP and the release of carbon dioxide.[8]

Caption: Ping-pong kinetic mechanism of the FabH-catalyzed condensation reaction.

Preclinical Toxicity Assessment of a FabH Inhibitor (FabHi)

While specific data for "this compound" is unavailable, a study on a synthetic FabH inhibitor, 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid (referred to as FabHi), provides some preliminary in vivo toxicity data in a zebrafish model.[9][10]

Quantitative Toxicity Data

The available in vivo toxicity data for FabHi is summarized in the table below.

| Compound | Model Organism | Route of Administration | Dose | Observation | Source |

| FabHi | Zebrafish (Danio rerio) | Immersion | Not specified | Cleared Haemophilus influenzae infection without signs of host toxicity. | [9] |

Experimental Protocol: Zebrafish Septicemia Infection Model

The following methodology was employed to assess the in vivo efficacy and toxicity of the FabH inhibitor, FabHi.

1. Bacterial Culture Preparation:

-

Haemophilus influenzae was grown in brain heart infusion (BHI) broth supplemented with hemin and NAD.

-

The bacterial culture was incubated at 37°C with shaking until it reached the mid-logarithmic growth phase.

-

Bacteria were harvested by centrifugation, washed, and resuspended in phosphate-buffered saline (PBS).

2. Zebrafish Infection:

-

Zebrafish embryos at 48 hours post-fertilization were used.

-

Embryos were anesthetized with tricaine.

-

A microinjection of the bacterial suspension was administered into the circulation via the caudal vein.

3. Inhibitor Administration:

-

Following infection, the zebrafish embryos were transferred to fresh E3 medium containing the FabH inhibitor (FabHi). The specific concentration was not detailed in the available literature.

4. Evaluation of Efficacy and Toxicity:

-

The survival of the infected zebrafish embryos was monitored over time.

-

Bacterial burden was assessed to determine the efficacy of the inhibitor in clearing the infection.

-

Host toxicity was evaluated by observing the morphology, development, and behavior of the zebrafish embryos for any adverse effects.

Generic Preclinical Toxicity Assessment Workflow

A typical preclinical toxicity assessment for a novel antibacterial compound like this compound would follow a structured workflow to evaluate its safety profile before human trials.

Caption: A generalized workflow for the preclinical toxicity assessment of a new chemical entity.

Conclusion

The bacterial enzyme FabH is a promising target for the development of novel antibiotics. While a specific preliminary toxicity assessment for "this compound" is not publicly available, the limited data on a representative FabH inhibitor, FabHi, suggests that this class of compounds can be developed to exhibit selective antibacterial activity with minimal host toxicity. A rigorous preclinical safety evaluation, encompassing both in vitro and in vivo studies, will be essential to fully characterize the toxicological profile of any new FabH inhibitor intended for clinical development.

References

- 1. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-ketoacyl-acyl carrier protein synthase III (FabH) is essential for bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of β-Ketoacyl Acyl Carrier Protein Synthase III Activity Restores Multidrug-Resistant Escherichia coli Sensitivity to Previously Ineffective Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]